molecular formula C11H8ClN3O3 B12001778 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-07-7

2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B12001778
CAS No.: 61959-07-7
M. Wt: 265.65 g/mol
InChI Key: XRSNZWNJPJQYGJ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.658 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the final product . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
  • 4-(2-Chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
  • 2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione

Uniqueness

2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61959-07-7

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H8ClN3O3/c12-8-3-1-7(2-4-8)9(16)6-15-11(18)14-10(17)5-13-15/h1-5H,6H2,(H,14,17,18)

InChI Key

XRSNZWNJPJQYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=O)NC(=O)C=N2)Cl

Origin of Product

United States

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